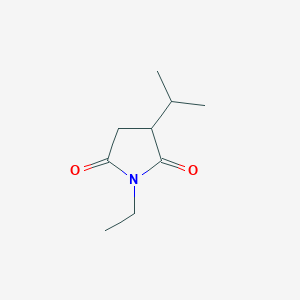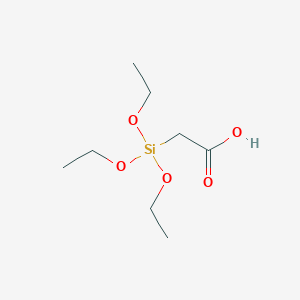
2,4-Dichloro-1-(2-iodophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds often involves the condensation reactions and the utilization of dichloro and iodophenoxy functionalities. For instance, the synthesis of 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrates a related approach where dichloroiodophenoxy groups are key intermediates in chlorination and oxidation reactions, showcasing the versatility of halogenated phenoxy compounds in organic synthesis (Thorat, Bhong, & Karade, 2013).
科学的研究の応用
Environmental Impact and Toxicology
Research has extensively studied the impact and fate of chlorophenox compounds, including derivatives similar to 2,4-Dichloro-1-(2-iodophenoxy)benzene, in the environment. These studies have shown that such compounds can have significant toxic effects on wildlife and humans, necessitating effective wastewater treatment strategies to mitigate their impact.
Persistence of Chlorophenox Compounds in the Environment : Studies have highlighted the environmental persistence of chlorophenox herbicides, indicating their potential to bioaccumulate and pose risks to aquatic ecosystems. The sorption behavior of these compounds in soil and their impact on water quality have been a particular focus, suggesting the need for targeted remediation strategies to prevent contamination of natural water sources (Werner, Garratt, & Pigott, 2012).
Treatment of Wastewater from Pesticide Production : The pesticide industry, which utilizes compounds like 2,4-Dichloro-1-(2-iodophenoxy)benzene, generates wastewater that is challenging to treat due to the presence of toxic pollutants. Research into treatment options, such as biological processes and activated carbon, has shown promise in removing these contaminants from wastewater, highlighting the importance of such technologies in preventing environmental pollution (Goodwin, Carra, Campo, & Soares, 2018).
Advances in Synthesis and Chemical Properties
Research into the chemical synthesis and properties of compounds related to 2,4-Dichloro-1-(2-iodophenoxy)benzene has explored various methodologies, emphasizing the development of more efficient and environmentally friendly approaches.
Synthesis and Environmental Applications : A review of synthesis methods for organophosphorus intermediates, such as benzenephosphorus dichloride, reveals ongoing efforts to optimize production techniques for chemical compounds with potential applications in material science and as intermediates in the synthesis of other complex molecules. The emphasis is on safer, more sustainable processes (Wang Zhong-we, 2014).
Antioxidant Properties of Derivatives : The exploration of derivatives of phloroglucinol and methylviologen for use as antioxidant additives to oils demonstrates the potential of 2,4-Dichloro-1-(2-iodophenoxy)benzene-related compounds in enhancing the stability and performance of industrial oils. This research suggests the broader applicability of such compounds in materials science and industrial applications (Alexanyan et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2,4-dichloro-1-(2-iodophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2IO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWXTPGHWKSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380324 |
Source


|
| Record name | 2,4-dichloro-1-(2-iodophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2-iodophenoxy)benzene | |
CAS RN |
175136-78-4 |
Source


|
| Record name | 2,4-Dichloro-1-(2-iodophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-1-(2-iodophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)







